molecular formula C10H8N2O4 B8740724 4-Hydroxy-8-methyl-3-nitrocarbostyril

4-Hydroxy-8-methyl-3-nitrocarbostyril

Cat. No. B8740724
M. Wt: 220.18 g/mol
InChI Key: QKVRYPMJNCQYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-8-methyl-3-nitrocarbostyril is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-8-methyl-3-nitrocarbostyril suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-8-methyl-3-nitrocarbostyril including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-hydroxy-8-methyl-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C10H8N2O4/c1-5-3-2-4-6-7(5)11-10(14)8(9(6)13)12(15)16/h2-4H,1H3,(H2,11,13,14)

InChI Key

QKVRYPMJNCQYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)N2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxy-8-methylcarbostyril (1.63g; 0.0093 mole), in glacial acetic acid (10 ml) was stirred during the addition of concentrated nitric acid (2.5 ml, d, 1.42) and the mixture warmed for 8 minutes at 100° C, after which time the solution had cleared and began to precipitate the yellow nitro derivative. After cooling, ethanol was added and the solid filtered and washed well with ethanol. On drying in vacuo over P2O5NaOH it had m.p. 266°-267° C (Found: C, 54.41; H, 3.80; N, 12.51; C10H8N2O4 requires; C, 54.55; H, 3.66; N, 12.75%).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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